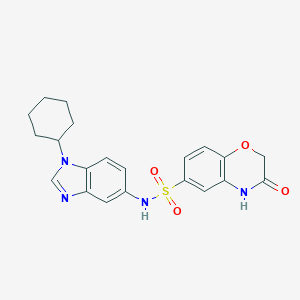
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a cyano group and a phenyl group, along with a morpholinoacetamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the phenyl group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an insecticide targeting the ryanodine receptor in insects.
Medicine: Explored for its potential antiviral activity against the tobacco mosaic virus (TMV).
Mecanismo De Acción
The mechanism of action of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the ryanodine receptor in insects, leading to disruption of calcium ion homeostasis and ultimately causing insect mortality . In antiviral applications, the compound interacts with viral proteins, inhibiting their function and preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with insecticidal activity.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: A compound with antiviral activity against TMV.
Uniqueness
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is unique due to its combination of a pyrazole ring with a morpholinoacetamide moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to similar compounds .
Propiedades
Número CAS |
724703-21-3 |
|---|---|
Fórmula molecular |
C16H17N5O2 |
Peso molecular |
311.34g/mol |
Nombre IUPAC |
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H17N5O2/c17-10-13-11-18-21(14-4-2-1-3-5-14)16(13)19-15(22)12-20-6-8-23-9-7-20/h1-5,11H,6-9,12H2,(H,19,22) |
Clave InChI |
NWPOVEYUWRUGSY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES canónico |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
Solubilidad |
42.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B496780.png)
![1-Acetyl-5-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B496781.png)
![(2-oxo-2-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}ethoxy)acetic acid](/img/structure/B496783.png)
![1-(4-{[4-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B496786.png)

![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)


![1-[4-({4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B496796.png)
![6-({4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496797.png)




